10-Nitrocamptothécine

Vue d'ensemble

Description

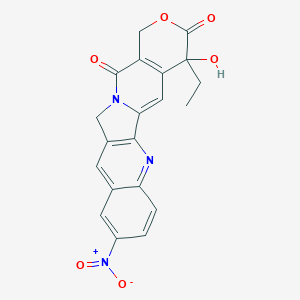

4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Applications De Recherche Scientifique

4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Mécanisme D'action

Mode of Action

10-Nitrocamptothecin interacts with its target, Top-I, by stabilizing the covalent binding of Top-I to its DNA substrates . This interaction leads to the formation of reversible, single-strand nicks, producing potentially lethal double-strand DNA breaks . The formation of these complexes turns Top-I into an intracellular poison, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The action of 10-Nitrocamptothecin affects the biochemical pathways related to DNA replication and repair . By inhibiting Top-I, it interferes with the normal functioning of these pathways, leading to DNA damage and subsequent apoptosis .

Pharmacokinetics

Efforts have been made to improve the solubility and bioavailability of similar compounds, such as camptothecin analogs, through the use of liposomes .

Result of Action

The molecular and cellular effects of 10-Nitrocamptothecin’s action include cell cycle arrest and induction of apoptosis . Exposure to the compound leads to increased expression of proteins involved in apoptosis and cell cycle regulation, such as p53, p21, p27, Bax, caspase-3, caspase-8, caspase-9, and decreased expression of Bcl-2, cyclin E, cyclin A, Cdk2 and cyclin D1 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 10-Nitrocamptothecin. For instance, phytohormones have been shown to strongly influence secondary metabolism, affecting culture growth rates, organization, and alkaloid production . .

Analyse Biochimique

Biochemical Properties

10-Nitrocamptothecin exhibits its biochemical properties by interacting with various enzymes and proteins. The primary target of 10-Nitrocamptothecin is topoisomerase-I (Top1), a nuclear enzyme that reduces the torsional stress of supercoiled DNA . By binding to Top1, 10-Nitrocamptothecin stabilizes the covalent binding of Top1 to its DNA substrates, leading to the formation of reversible, single-strand nicks producing potentially lethal double-strand DNA breaks .

Cellular Effects

10-Nitrocamptothecin has significant effects on various types of cells and cellular processes. It has been shown to increase the cellular accumulation of DNA damage . It can cause an arrest in the G0-G1 phase of the cell cycle at high concentrations, while at lower concentrations, it can cause a persistent block in the G2-M phase . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 10-Nitrocamptothecin involves its interaction with Top1. By binding to Top1 and stabilizing the covalent binding of Top1 to its DNA substrates, 10-Nitrocamptothecin prevents the re-ligation of DNA, causing DNA damage and leading to apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 10-Nitrocamptothecin change over time. It has been observed that the cytotoxic potency of 10-Nitrocamptothecin is paralleled with its ability to increase the cellular accumulation of DNA damage . This suggests that 10-Nitrocamptothecin has a sustained release characteristic, providing prolonged drug availability for absorptive cells .

Dosage Effects in Animal Models

In animal models, the effects of 10-Nitrocamptothecin vary with different dosages. Administration of 10-Nitrocamptothecin at dosages of 5–20 mg/kg for 15 to 17 days significantly inhibited tumor growth in human androgen–independent prostate tumor (PC3) and human non–small cell lung tumor (A549) xenografts .

Metabolic Pathways

10-Nitrocamptothecin is involved in the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway . These pathways are crucial for the biosynthesis of monoterpene indole alkaloids (MIAs), a class of compounds to which 10-Nitrocamptothecin belongs .

Transport and Distribution

10-Nitrocamptothecin is transported and distributed within cells and tissues. Studies have shown that the uptake and transport of encapsulated 10-Nitrocamptothecin across Caco-2 cell monolayers are significantly affected by the diameter of the carrier and incubation time .

Subcellular Localization

Given its mechanism of action involving interaction with the nuclear enzyme Top1, it is likely that 10-Nitrocamptothecin localizes to the nucleus where Top1 is found .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione typically involves a multi-step process. One common method includes the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols . This reaction proceeds via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization sequence to form pyranoquinolones or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence to afford furoquinolones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxyquinoline compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

- Fluorinated camptothecin derivatives

- Methanesulfonamide derivatives

Uniqueness

4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development in multiple fields.

Activité Biologique

The compound 19-ethyl-19-hydroxy-7-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione is a complex heterocyclic structure with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity based on existing research findings.

- IUPAC Name : 19-Ethyl-19-hydroxy-7-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione

- Molecular Formula : C20H16N2O4

- Molecular Weight : 348.358 g/mol

- CAS Number : 31456-25-4

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including anti-cancer properties and potential effects on cellular mechanisms.

Anticancer Activity

Several studies have reported the anticancer properties of compounds structurally similar to 19-ethyl-19-hydroxy-7-nitro derivatives:

- Mechanism of Action : The compound may inhibit specific proteins involved in cancer cell proliferation and survival pathways such as Mcl-1 (myeloid cell leukemia 1) .

- In Vitro Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines including breast and lung cancer cells .

- Case Study : A notable study illustrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways .

Other Biological Activities

Apart from anticancer effects, this compound has shown:

- Antimicrobial Activity : Preliminary tests indicate potential antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : Some derivatives have been noted to reduce inflammation markers in cellular models.

Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Study A | Significant cytotoxicity in breast cancer cells | MTT assay |

| Study B | Induction of apoptosis via caspase activation | Flow cytometry |

| Study C | Antimicrobial activity against E. coli | Disk diffusion method |

Propriétés

IUPAC Name |

19-ethyl-19-hydroxy-7-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O6/c1-2-20(26)14-7-16-17-11(8-22(16)18(24)13(14)9-29-19(20)25)5-10-6-12(23(27)28)3-4-15(10)21-17/h3-7,26H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHNAFUKOSPOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908841 | |

| Record name | 4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104195-61-1 | |

| Record name | 9-Nitrocamptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104195611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.